
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
Research on substituted 1,2,3-triazoles has shown that they can be synthesized through 1,3-dipolar cycloaddition reactions and have been evaluated for antimicrobial properties. These compounds exhibit antimicrobial activity, highlighting their potential as therapeutic agents against microbial infections (Holla et al., 2005).
Cytotoxicity Studies
Studies on trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones have revealed their synthesis and evaluation for cytotoxic effects. Compounds with specific substituents have shown significant cytotoxicity at high concentrations, suggesting their utility in developing anticancer agents (Bonacorso et al., 2016).
Monoamine Oxidase Inhibition
A series of quinoxaline-based compounds were synthesized and investigated for their MAO inhibitory activity. Some of these compounds displayed competitive inhibition and selectivity towards MAO-A, indicating potential for treating disorders associated with monoamine oxidase (Khattab et al., 2010).
Fluorescence Derivatization for Liquid Chromatography
3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide has been identified as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, enhancing detection limits significantly (Yamaguchi et al., 1987).
Serotonin Type-3 Receptor Antagonism
Quinoxalin-2-carboxamides have been synthesized and evaluated as 5-HT3 receptor antagonists, with some compounds showing potent activity. This suggests their potential application in treating conditions mediated by the 5-HT3 receptor (Mahesh et al., 2011).
Catalysis
A study on tris(triazolyl)methanol-Cu(I) complexes demonstrated their efficacy as catalysts for Huisgen 1,3-dipolar cycloadditions, showcasing the role of these compounds in facilitating chemical reactions under mild conditions (Ozcubukcu et al., 2009).
Antibacterial and Antifungal Agents
Tetrazolo(1,5-a)quinoxaline-based azetidinones and thiazolidinones were synthesized and demonstrated potent antibacterial and antifungal activities, indicating their potential as new therapeutic agents against infectious diseases (Kumar et al., 2011).
Mechanism of Action
Target of Action
The primary target of the compound 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]quinoxaline, also known as (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone, is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that regulates the hypoxia-inducible factor (HIF), a transcription factor that plays a crucial role in cellular responses to low oxygen conditions .
Mode of Action
The compound this compound interacts with its target, the VHL protein, by inhibiting its function . This inhibition disrupts the normal degradation of HIF, leading to an increase in HIF levels within the cell .
Biochemical Pathways
The increased levels of HIF, resulting from the action of 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]quinoxaline, affect several biochemical pathways. These include pathways involved in erythropoiesis (the production of red blood cells), angiogenesis (the formation of new blood vessels), and cellular metabolism . The compound’s effect on these pathways can lead to various downstream effects, such as increased production of red blood cells and enhanced oxygen delivery to tissues .
Result of Action
The molecular and cellular effects of 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]quinoxaline’s action include increased levels of HIF, enhanced erythropoiesis, and increased angiogenesis . These effects can potentially be beneficial in the treatment of conditions such as anemia, ischemia, and certain types of cancer .
properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c24-17(15-7-18-13-3-1-2-4-14(13)19-15)22-8-12(9-22)23-10-16(20-21-23)11-5-6-11/h1-4,7,10-12H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRVTZQAQXTGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2583765.png)
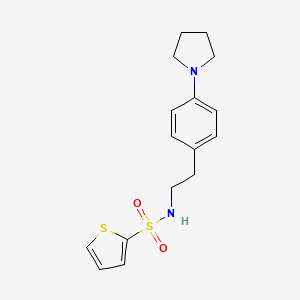
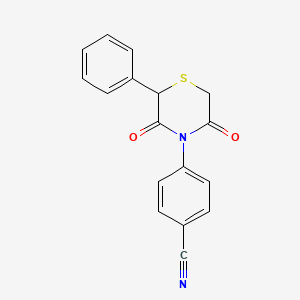
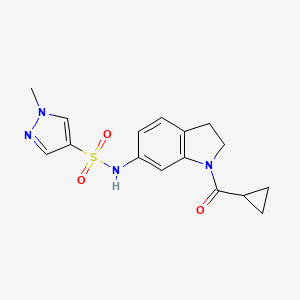
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583772.png)
![N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2583773.png)
![6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2583774.png)
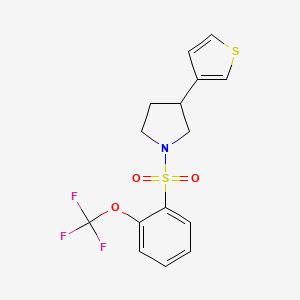
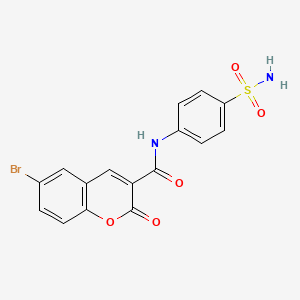
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2583779.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2583782.png)
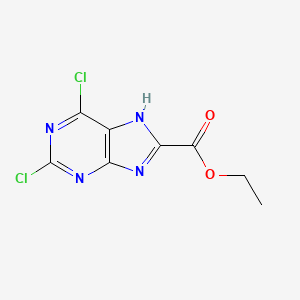
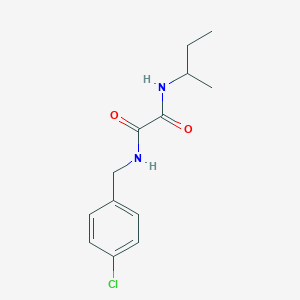
![4-methoxy-2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2583788.png)